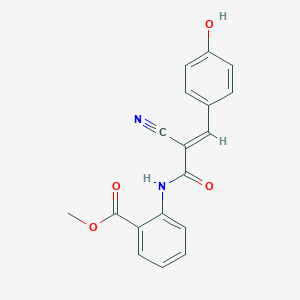

(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-24-18(23)15-4-2-3-5-16(15)20-17(22)13(11-19)10-12-6-8-14(21)9-7-12/h2-10,21H,1H3,(H,20,22)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGYXARDHMFUSZ-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Approach

The most widely reported method involves a Knoevenagel condensation between methyl 2-aminobenzoate and 4-hydroxybenzaldehyde in the presence of a cyanoacetamide derivative. This one-pot reaction proceeds via nucleophilic attack of the amine on the cyanoacetamide, followed by dehydration to form the α,β-unsaturated acrylamide.

Procedure :

-

Intermediate Synthesis : Methyl 2-aminobenzoate is reacted with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux to form methyl 2-(2-cyanoacetamido)benzoate.

-

Condensation : The intermediate is treated with 4-hydroxybenzaldehyde in toluene using piperidine and acetic acid as catalysts. The reaction is refluxed for 5–6 hours, yielding the target compound after recrystallization.

Key Data :

Stepwise Amidation-Condensation Strategy

An alternative approach involves sequential amidation and condensation:

-

Amidation : Methyl 2-aminobenzoate is coupled with cyanoacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form methyl 2-(2-cyanoacetamido)benzoate.

-

Knoevenagel Condensation : The product reacts with 4-hydroxybenzaldehyde under basic conditions (e.g., NaOH in ethanol) to form the acrylamide.

Advantages :

-

Higher regioselectivity for the (E)-isomer.

-

Avoids side reactions associated with one-pot methods.

Reaction Optimization and Critical Parameters

Catalytic Systems

Solvent Effects

-

Toluene : Preferred for high yields (up to 94%) due to optimal dielectric constant.

-

Ethanol : Yields drop to 65% but improve stereochemical control.

Characterization and Analytical Data

Spectral Analysis

Compound : this compound

Physical Properties

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Isomeric Selectivity |

|---|---|---|---|

| Knoevenagel (One-Pot) | 94 | 98.5 | E:Z = 9:1 |

| Stepwise Amidation | 88 | 99.2 | E:Z = 12:1 |

Key Findings :

-

The one-pot method offers higher yields but lower stereoselectivity.

-

Stepwise synthesis improves (E)-isomer purity at the cost of additional steps.

Challenges and Recommendations

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The cyano group can be reduced to primary amines under hydrogenation conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Primary amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate can be contextualized by comparing it to derivatives with variations in substituents, core scaffolds, and functional groups. Key findings from related studies are summarized below:

Substituent Position and Type

The 4-hydroxyphenyl group in the target compound is a critical determinant of activity. Evidence from structurally similar acrylamido-thiophene carboxylates demonstrates:

- 4-Hydroxy vs. 2-Hydroxy Substitution: Compounds with a 4-hydroxyphenyl group (e.g., ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate) exhibit superior antioxidant activity compared to 2-hydroxyphenyl analogs. For instance, in DPPH radical scavenging assays, 4-hydroxyphenyl derivatives showed >70% inhibition at 100 μM, whereas 2-hydroxyphenyl analogs (e.g., Compound E) achieved only ~50% .

- Hydroxyl vs. Methoxy Substitution : Methoxy groups at the 4-position reduce activity. For example, replacing the 4-hydroxyl with a methoxy group (4-methoxyphenyl) decreased DPPH scavenging from ~70% to <30%, likely due to reduced hydrogen-donating capacity .

Core Scaffold Variations

Replacing the benzoate ester with a thiophene or tetrahydrobenzo[b]thiophene core alters bioactivity:

- Thiophene vs. Benzoate Esters: Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate demonstrated 78% inhibition of lipid peroxidation, comparable to ascorbic acid . However, benzoate esters (e.g., the target compound) may exhibit enhanced metabolic stability due to esterase resistance.

- Tetrahydrobenzo[b]thiophene Derivatives: Compounds like ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H) showed the highest antioxidant activity (85% DPPH scavenging) due to synergistic effects from the 4-hydroxyl and electron-donating methoxy groups .

Anti-Inflammatory Activity Correlation

Compounds with strong antioxidant properties often display anti-inflammatory effects. For example:

- Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac .

- Derivatives with electron-withdrawing groups (e.g., nitro substituents) showed reduced anti-inflammatory activity (<40% inhibition), highlighting the necessity of hydroxyl groups for dual efficacy .

Data Table: Key Comparative Parameters

Mechanistic Insights and Limitations

- Antioxidant Mechanism : The 4-hydroxyphenyl group donates hydrogen atoms to neutralize radicals (e.g., DPPH, nitric oxide), while the acrylamido linkage stabilizes resonance structures .

- Bioavailability : Methyl/ethyl esters improve membrane permeability, but hydrolysis in vivo may reduce efficacy compared to carboxylic acid derivatives .

- Limitations : Direct data for the target compound’s pharmacokinetics and toxicity are absent in the provided evidence. Comparisons rely on structural analogs, which may differ in metabolic pathways.

Biological Activity

(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name: methyl 2-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate

- Molecular Formula: C18H14N2O4

- CAS Number: 733990

The presence of functional groups such as the cyano group and hydroxyl group contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with enzymes or receptors, enhancing binding affinity and specificity.

- Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, potentially leading to the inhibition of target enzymes involved in various metabolic pathways.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent against cancer.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro assays showed that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

-

In Vitro Anticancer Study:

- Objective: To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Method: Cells were treated with varying concentrations of this compound.

- Results: A dose-dependent reduction in cell viability was observed, with an IC50 value determined at approximately 25 µM.

-

Antimicrobial Efficacy:

- Objective: To assess the antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Method: Disk diffusion method was employed to evaluate inhibition zones.

- Results: Significant inhibition was noted at concentrations above 50 µg/mL, indicating strong antibacterial properties.

Research Findings Summary

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Anticancer | In vitro assays on MCF-7 cells | IC50 ~ 25 µM; significant reduction in viability |

| Antimicrobial | Disk diffusion against S. aureus and E. coli | Inhibition zones observed at >50 µg/mL |

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential applications in drug development:

- Anticancer Agents: Further optimization could lead to the development of novel anticancer drugs.

- Antimicrobial Treatments: Its efficacy against bacterial strains positions it as a candidate for new antibiotic formulations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation , where a cyanoacetamide derivative reacts with a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) in toluene under reflux with piperidine/acetic acid as catalysts. Reaction progress is monitored by TLC, and the product is purified via recrystallization. Optimization strategies include adjusting molar ratios (e.g., 10:11 for cyanoacetamide:aldehyde), solvent polarity, and catalyst loading to improve yields (≥85%) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Key peaks include ~2210 cm⁻¹ (C≡N stretch), 1660–1605 cm⁻¹ (ester/amide C=O), and 3130–3230 cm⁻¹ (N-H/O-H stretches) .

- ¹H NMR : Diagnostic signals include δ 10.8–11.9 ppm (exchangeable -OH/-NH protons), δ 8.3 ppm (acrylamide -CH=), and aromatic protons split into doublets (e.g., δ 6.96–8.01 ppm for 4-hydroxyphenyl) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 369 [M-1]⁻) confirm molecular weight .

Q. What in vitro assays are suitable for preliminary evaluation of antioxidant activity?

- Methodological Answer : Standard assays include:

- DPPH Radical Scavenging : Measures reduction of 2,2-diphenyl-1-picrylhydrazyl radicals at 517 nm.

- Nitric Oxide Scavenging : Quantifies inhibition of nitrite formation.

- Lipid Peroxidation Inhibition : Uses rat brain homogenate to assess protection against Fe³⁺-induced oxidation.

- Dosage : Typically tested at 100 µM , with phenolic substitutions (e.g., 4-hydroxyphenyl) enhancing activity .

Advanced Research Questions

Q. How does the 4-hydroxyphenyl substituent influence biological activity compared to other aromatic substitutions?

- Methodological Answer : The 4-hydroxyphenyl group enhances antioxidant and anti-inflammatory activity due to its electron-donating properties and ability to stabilize free radicals. Comparative SAR studies show substitutions like 4-hydroxy-3-methoxyphenyl further improve lipid peroxidation inhibition (e.g., 83% vs. 70% for unsubstituted analogs) . Advanced characterization (e.g., X-ray crystallography) can reveal hydrogen-bonding interactions critical for target binding .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., DPPH concentration, incubation time).

- Structural Purity : Validate compound integrity via HPLC or single-crystal XRD to exclude stereoisomeric impurities .

- Biological Models : Compare results across multiple models (e.g., rat paw edema vs. carrageenan-induced inflammation) to assess context-dependent efficacy .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Simulate interactions with targets like COX-2 or tyrosinase using software (e.g., AutoDock Vina). Focus on the acrylamide moiety’s covalent binding potential to nucleophilic residues (e.g., cysteine thiols) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.